molecular formula C10H10ClF B6290784 2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene CAS No. 1369774-65-1

2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene

Cat. No.: B6290784
CAS No.: 1369774-65-1
M. Wt: 184.64 g/mol
InChI Key: RIDVLMKDVNEZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound features a benzene ring substituted with chlorine, fluorine, and a cyclopropylmethyl group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the cyclopropylmethyl group. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine and chlorine substituents can be introduced via electrophilic aromatic substitution reactions using appropriate halogenating agents like fluorine gas and chlorine gas under controlled conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Catalysts and solvents are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexane derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of new drugs targeting specific biological pathways.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of halogen atoms and the cyclopropylmethyl group can influence its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(methyl)-1-fluorobenzene
  • 2-Chloro-4-(ethyl)-1-fluorobenzene
  • 2-Chloro-4-(propyl)-1-fluorobenzene

Uniqueness

2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with linear alkyl groups. The combination of chlorine and fluorine atoms also enhances its chemical stability and potential biological activity .

Properties

IUPAC Name

2-chloro-4-(cyclopropylmethyl)-1-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF/c11-9-6-8(3-4-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDVLMKDVNEZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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